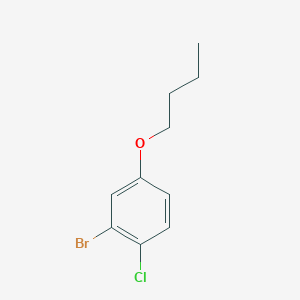

2-Bromo-4-butoxy-1-chlorobenzene

Descripción

Propiedades

IUPAC Name |

2-bromo-4-butoxy-1-chlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrClO/c1-2-3-6-13-8-4-5-10(12)9(11)7-8/h4-5,7H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXKJUWQYNUJFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC(=C(C=C1)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-butoxy-1-chlorobenzene typically involves the halogenation of a butoxy-substituted benzene derivative. One common method is the electrophilic aromatic substitution reaction, where a butoxybenzene derivative is treated with bromine and chlorine under controlled conditions to introduce the halogen atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of 2-Bromo-4-butoxy-1-chlorobenzene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-4-butoxy-1-chlorobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the halogen atoms (bromine or chlorine) are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Coupling Reactions: Palladium catalysts and organoboron reagents are typically employed in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

2-Bromo-4-butoxy-1-chlorobenzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: It can be used in the development of new drugs and active pharmaceutical ingredients.

Materials Science: The compound is used in the synthesis of advanced materials with specific properties, such as polymers and liquid crystals.

Mecanismo De Acción

The mechanism of action of 2-Bromo-4-butoxy-1-chlorobenzene in chemical reactions involves the interaction of its functional groups with various reagents. For example, in electrophilic aromatic substitution, the electron-donating butoxy group activates the benzene ring towards electrophilic attack, while the halogen atoms influence the regioselectivity of the reaction .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)

- Molecular Formula : C₆H₇BrN₂

- Substituents: Bromine (position 4), amino groups (positions 1 and 2).

- Key Differences: The amino groups (-NH₂) in 4-Bromo-1,2-diaminobenzene increase its polarity and reactivity compared to 2-Bromo-4-butoxy-1-chlorobenzene, particularly in electrophilic substitution reactions. The butoxy group in the latter enhances lipophilicity (logP ≈ 4.5 estimated), whereas the amino groups reduce logP (predicted ~1.2) due to hydrogen bonding .

- Applications : Used in dye synthesis and coordination chemistry, contrasting with the alkoxy-halogen analogs, which are more common in agrochemical intermediates .

4-Bromo-2-methoxy-1-(methoxymethoxy)benzene (CAS 132532-64-0)

- Molecular Formula : C₉H₁₁BrO₃

- Substituents : Bromine (position 4), methoxy (-OCH₃) and methoxymethoxy (-OCH₂OCH₃) groups.

- Key Differences: The methoxymethoxy group introduces steric hindrance and hydrolytic instability compared to the linear butoxy chain in 2-Bromo-4-butoxy-1-chlorobenzene. Purity: ≥98% (commercial grade), similar to typical halogenated benzene derivatives .

1-Bromo-4-chloro-2-fluorobenzene (CAS 1996-29-8)

- Molecular Formula : C₆H₃BrClF

- Substituents : Bromine (position 1), chlorine (position 4), fluorine (position 2).

- Key Differences :

2-Bromo-1-(2-bromoethyl)-4-chlorobenzene

- Molecular Formula : C₈H₇Br₂Cl

- Substituents : Bromine (positions 2 and ethyl side chain), chlorine (position 4).

- Key Differences :

- The brominated ethyl side chain increases molecular weight (298.40 g/mol) and logP (4.04), suggesting higher hydrophobicity than 2-Bromo-4-butoxy-1-chlorobenzene.

- Reactivity : The benzylic bromine in the ethyl group is prone to elimination or nucleophilic substitution, unlike the stable butoxy linkage .

Data Table: Comparative Properties of Halogenated Benzene Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP | Key Applications |

|---|---|---|---|---|---|

| 2-Bromo-4-butoxy-1-chlorobenzene | C₁₀H₁₂BrClO | 265.56 (estimated) | Br (C2), Cl (C1), butoxy | ~4.5 | Agrochemical intermediates |

| 4-Bromo-1,2-diaminobenzene | C₆H₇BrN₂ | 201.04 | Br (C4), -NH₂ (C1, C2) | ~1.2 | Dye synthesis |

| 4-Bromo-2-methoxy-1-(methoxymethoxy)benzene | C₉H₁₁BrO₃ | 247.09 | Br (C4), methoxy, methoxymethoxy | ~2.8 | Pharmaceutical intermediates |

| 1-Bromo-4-chloro-2-fluorobenzene | C₆H₃BrClF | 209.44 | Br (C1), Cl (C4), F (C2) | ~3.1 | Fluorinated polymer precursors |

| 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene | C₈H₇Br₂Cl | 298.40 | Br (C2, ethyl), Cl (C4) | 4.04 | Cross-coupling reactions |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 2-Bromo-4-butoxy-1-chlorobenzene, and how can intermediates be characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, etherification of 2-bromo-1-chloro-4-hydroxybenzene with 1-bromobutane under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) is a viable route . Intermediates like 4-bromobenzyl chloride (CAS 589-17-3) or 4-bromo-2-chlorophenol derivatives can be characterized using GC-MS for purity (>97%) and H/C NMR to confirm substitution patterns .

Q. How should researchers handle safety protocols for halogenated aromatic compounds like 2-Bromo-4-butoxy-1-chlorobenzene?

- Methodology : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and protective clothing to avoid skin/eye contact. Work in a fume hood with respiratory protection if aerosolization occurs. Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Q. What spectroscopic techniques are optimal for structural confirmation of this compound?

- Methodology :

- NMR : H NMR to identify aromatic protons (δ 6.5–7.5 ppm) and butoxy chain protons (δ 1.0–4.0 ppm). C NMR resolves halogenated carbons (C-Br ~105 ppm, C-Cl ~125 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 277.96 for C₁₀H₁₁BrClO) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of 2-Bromo-4-butoxy-1-chlorobenzene?

- Methodology : Use hybrid functionals like B3LYP (Becke’s three-parameter exchange with Lee-Yang-Parr correlation) to calculate HOMO-LUMO gaps, electrostatic potentials, and partial charges. Basis sets such as 6-311+G(d,p) provide accuracy for halogenated systems. Compare computed IR/Raman spectra with experimental data to validate models .

Q. What strategies resolve contradictions in reaction yields or spectroscopic data for this compound?

- Methodology :

- Chromatographic Purity : Use HPLC with UV detection (λ = 254 nm) to identify impurities (e.g., residual 4-bromophenol or butoxy byproducts) .

- Isotopic Labeling : Track reaction pathways using O-labeled butanol to confirm ether bond formation .

- DFT-Based NMR Prediction : Tools like Gaussian or ORCA simulate NMR shifts to distinguish positional isomers (e.g., para vs. ortho substitution artifacts) .

Q. How can researchers optimize catalytic systems for selective functionalization of the benzene ring?

- Methodology : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) for Suzuki-Miyaura coupling at the bromine site. Adjust solvent polarity (toluene vs. DMF) and temperature (80–120°C) to suppress competing reactions at the chloro substituent. Monitor selectivity via LC-MS and kinetic studies .

Q. What advanced analytical methods quantify trace degradation products under varying conditions?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.